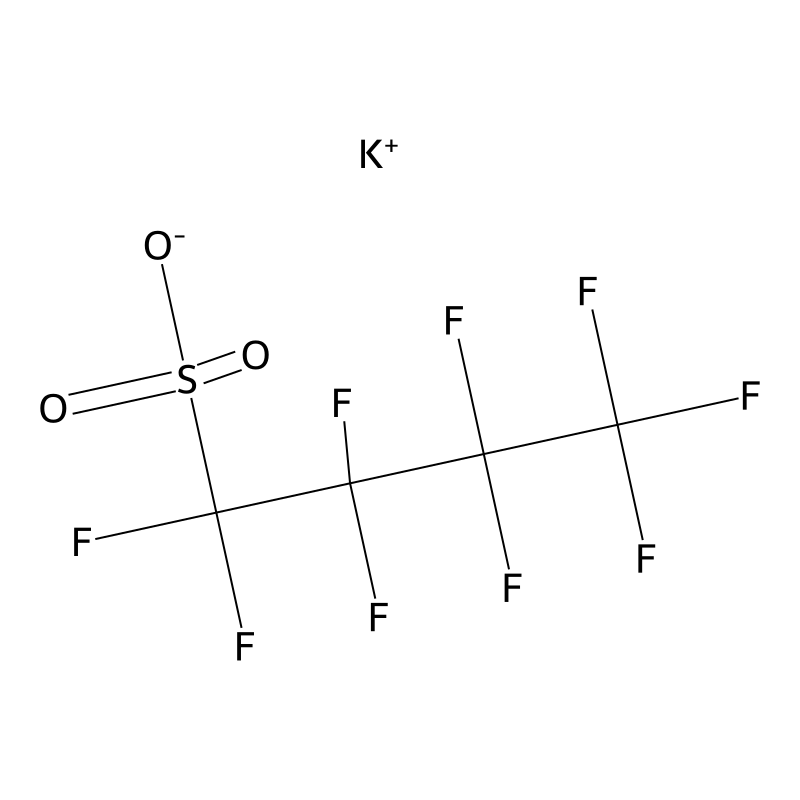

Potassium nonafluoro-1-butanesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Application in the Production of Fire-Retardant Wooden Laminates

Specific Scientific Field: Material Science

Summary of the Application: Potassium nonafluoro-1-butanesulfonate has been used as an infiltrating agent in the production of fire-retardant wooden laminates.

Methods of Application or Experimental Procedures: The process involved three steps: mild delignification, Potassium nonafluoro-1-butanesulfonate infiltration, and hot-pressing. Potassium nonafluoro-1-butanesulfonate was then infiltrated into the micro/nano-structures of the wood, forming a flame-resistant protective barrier.

Results or Outcomes: The result is a strong, tough, and fire-retardant wooden laminate.

Application in the Synthesis of Pharmaceuticals, Agrochemicals, and Materials

Specific Scientific Field: Organic Chemistry

Summary of the Application: Potassium nonafluoro-1-butanesulfonate is commonly used as a fluorinating reagent in organic reactions.

Methods of Application or Experimental Procedures: The compound is used as a catalyst or promoter in various organic reactions, especially those involving nucleophilic fluorination.

Results or Outcomes: The use of Potassium nonafluoro-1-butanesulfonate in these reactions can lead to the synthesis of products with enhanced properties.

Application in Lithium-Ion Batteries and Perovskite Solar Cells

Specific Scientific Field: Energy Storage and Conversion

Summary of the Application: Potassium nonafluoro-1-butanesulfonate is used as an interface additive in lithium-ion batteries and perovskite solar cells.

Methods of Application or Experimental Procedures: The compound forms a stable passivation layer on the cathode material, LiNi 0.5 Mn 1.5 O 4 (LNMO), leading to minimum capacity decay after 1000 cycles at 1C and 5V.

Results or Outcomes: The use of Potassium nonafluoro-1-butanesulfonate in these applications can lead to improved performance and longevity of the devices.

Application in the Synthesis of Ionic Liquids

Specific Scientific Field: Electrochemistry

Summary of the Application: Potassium nonafluoro-1-butanesulfonate is used in the synthesis of ionic liquids, in cooperation with pyrrolidinium salts.

Methods of Application or Experimental Procedures: The compound is combined with pyrrolidinium salts to form ionic liquids.

Application in the Production of Fluorinated Building Blocks

Summary of the Application: Potassium nonafluoro-1-butanesulfonate is used in the production of fluorinated building blocks.

Methods of Application or Experimental Procedures: The compound is used as a reagent in various organic reactions to introduce fluorine atoms into organic molecules.

Potassium nonafluoro-1-butanesulfonate is a fluorinated sulfonate compound with the chemical formula CFKOS and a molecular weight of 338.19 g/mol. It is characterized by a nonafluorobutane chain, which contributes to its unique properties, including high stability and solubility in various solvents. This compound is primarily utilized in the field of materials science, particularly in the development of efficient electronic devices such as perovskite solar cells, where it serves as a multifunctional additive that enhances charge extraction and stability .

The chemical behavior of potassium nonafluoro-1-butanesulfonate involves its ability to participate in various reactions due to the presence of both sulfonate and fluorinated groups. It can undergo nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles. Additionally, its fluorinated structure allows for potential interactions with other polar or ionic compounds, making it valuable in applications requiring specific surface properties or reactivity profiles .

Potassium nonafluoro-1-butanesulfonate can be synthesized through several methods. One common approach involves the reaction of nonafluorobutane with sulfonic acid derivatives followed by neutralization with potassium hydroxide. This method ensures the formation of the desired sulfonate while maintaining the integrity of the fluorinated chain. Other synthetic routes may involve fluorination techniques or the use of specialized reagents to introduce the sulfonate group onto a fluorinated alkane backbone .

The primary applications of potassium nonafluoro-1-butanesulfonate include:

- Perovskite Solar Cells: It is used as an additive to enhance the efficiency and stability of solar cells by improving charge extraction and passivating defects within the material .

- Wastewater Treatment: The compound is effective in removing trifluoroacetic acid from wastewater streams, thus contributing to environmental protection efforts .

- Material Science: Its unique properties make it suitable for various applications in coatings and surface treatments where fluorinated compounds are beneficial.

Interaction studies involving potassium nonafluoro-1-butanesulfonate focus on its role as an additive in electronic materials. Research has shown that it can significantly improve charge carrier mobility and reduce recombination losses in perovskite solar cells. These interactions are critical for enhancing device performance and longevity . Additionally, studies on its compatibility with other materials highlight its potential to form stable interfaces that are crucial for efficient energy conversion processes.

Potassium nonafluoro-1-butanesulfonate shares similarities with several other fluorinated sulfonates and compounds used in electronic applications. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Potassium nonafluoro-1-butanesulfonate | CFKOS | Multifunctional additive for solar cells |

| Trifluoromethanesulfonic acid | CFSOH | Strong acid used for sulfonation reactions |

| Perfluorooctanesulfonic acid | CFSOH | Highly persistent environmental pollutant |

| Sodium perfluorobutanesulfonate | CFNaOS | Used in surfactants and emulsifiers |

Potassium nonafluoro-1-butanesulfonate is unique due to its specific application in enhancing solar cell performance while also being effective in environmental remediation processes. Its multifunctionality sets it apart from other similar compounds that may serve more singular roles.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 98 companies. For more detailed information, please visit ECHA C&L website;

Of the 7 notification(s) provided by 95 of 98 companies with hazard statement code(s):;

H315 (67.37%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (33.68%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (66.32%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (65.26%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant